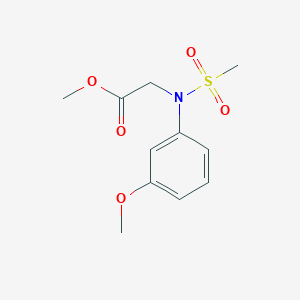![molecular formula C16H18N2O3S B5537989 5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5537989.png)
5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid” represents an important class of organic compounds incorporating elements of thiazole, a core structure beneficial in various chemical and pharmaceutical applications. Thiazoles are known for their versatility and presence in biologically active molecules.
Synthesis Analysis
The synthesis of compounds closely related to “5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid” involves multi-step reactions, often starting from basic thiazolyl precursors. A noteworthy synthesis involves the Friedel–Crafts reaction, followed by esterification and bromination processes to introduce the desired functional groups (Kowalski et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazole derivatives demonstrates planarity and significant intramolecular hydrogen bonding, contributing to their chemical stability and reactivity. X-ray crystallography reveals a network of intra- and intermolecular hydrogen bonds stabilizing the crystalline state (Kosma et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving thiazole derivatives can include N-alkylation, S-alkylation, and cycloadditions, leading to various bioconjugates with potential applications in medicinal chemistry. These compounds exhibit redox behavior, with cyclic voltammetry revealing two redox events indicative of their electrochemical properties (Pyrih et al., 2023).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity of thiazole derivatives are closely related to their molecular structure. The presence of intramolecular hydrogen bonds and the planarity of the thiazole ring influence these properties significantly, impacting their behavior in different environments (Shrestha‐Dawadi & Lugtenburg, 2003).
Chemical Properties Analysis
Thiazole derivatives, such as “5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid,” exhibit unique chemical properties, including nucleophilicity and electrophilicity, depending on the substitution pattern on the thiazole ring. These properties are essential for their reactivity and potential as building blocks in organic synthesis (Kerru et al., 2019).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on similar compounds often focuses on synthesis and structural analysis. For example, the synthesis of W(CO)5 complexes of related acids was explored to develop new IR-detectable metal–carbonyl tracers for amino functions, revealing insights into their thermal stability and absorption characteristics (Kowalski et al., 2009). These complexes show potential for labeling amino acids, suggesting applications in biochemical research and materials science.
Isotopomer Preparation
The preparation of isotopomers of 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins, highlights the importance of synthetic schemes in producing isotopically labeled compounds for biological and chemical studies (Shrestha‐Dawadi & Lugtenburg, 2003). Such methods facilitate the study of metabolic pathways and enzyme mechanisms.
Advanced Glycation End-Products (AGEs)
The formation and identification of methylglyoxal-derived advanced glycation end-products (AGEs) in food and living organisms are critical for understanding the biochemical pathways involved in aging and chronic diseases (Nemet, Varga-Defterdarović, & Turk, 2006). Research in this area could inform nutritional science and therapeutic approaches for managing AGE-related health issues.
Heterocyclic γ-Amino Acids Synthesis
The development of constrained heterocyclic γ-amino acids around a thiazole ring for mimicking protein secondary structures presents innovative approaches to drug design and peptide research (Mathieu et al., 2015). These compounds offer insights into the structural requirements for bioactive molecules and their potential applications in medicinal chemistry.
Anticancer and Radioprotective Agents
The synthesis of novel sulfur heterocyclic compounds as potential radioprotective and anticancer agents illustrates the ongoing search for new therapeutic agents (Ghorab et al., 2006). Such studies are crucial for developing drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
5-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-10-6-7-12(11(2)8-10)13-9-22-16(17-13)18-14(19)4-3-5-15(20)21/h6-9H,3-5H2,1-2H3,(H,20,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQUDYRFIATXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)
![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)
![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)


![N'-[(2-chloro-3-quinolinyl)methylene]benzohydrazide](/img/structure/B5537948.png)

![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)
![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)

![3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537993.png)
